molecular formula C19H20N2O2 B14376137 N-Butyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-49-4

N-Butyl-2-[imino(phenyl)acetyl]benzamide

Cat. No.: B14376137
CAS No.: 90072-49-4
M. Wt: 308.4 g/mol
InChI Key: YZYQSRNJLSEYJF-UHFFFAOYSA-N
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Description

N-Butyl-2-[imino(phenyl)acetyl]benzamide is a benzamide derivative characterized by a phenyl-substituted iminoacetyl group at the 2-position of the benzamide core and an n-butyl substituent on the amide nitrogen. The imino group and substitution patterns on the benzamide scaffold are critical to its reactivity and interactions with biological targets .

Properties

CAS No.

90072-49-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-2-(2-imino-2-phenylacetyl)benzamide

InChI

InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23)

InChI Key

YZYQSRNJLSEYJF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .

Industrial Production Methods

On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: NBS

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Brominated benzamides

Scientific Research Applications

N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)

  • Structure : Features a nitro group at the 2-position of the aniline ring and a bromo substituent at the 4-position of the benzamide core.
  • Key Differences: Lacks the iminoacetyl group and n-butyl chain present in the target compound.
  • Research Findings :
    • Crystallographic analysis reveals two distinct molecules (A and B) in its asymmetric unit, with intermolecular hydrogen bonding influencing packing efficiency .
    • Compared to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB), Compound I exhibits shorter C–Br bond lengths (1.89 Å vs. 1.91 Å), suggesting subtle electronic variations due to substituent effects .

N-(2-Aminoethyl)-2,4-dinitrobenzamide (Compound 3)

  • Structure: Contains a 2,4-dinitrobenzamide core and an ethylenediamine-linked imino group.
  • Key Differences: Replaces the n-butyl group with an ethylenediamine chain and incorporates nitro groups instead of an iminoacetyl moiety.
  • Research Findings: Exhibits IR vibrations at 3320 cm⁻¹ (imino group) and 1638 cm⁻¹ (amide C=O), with NMR signals confirming the spatial arrangement of substituents . Demonstrated protective effects against ischemia/reperfusion injury in preclinical models, highlighting the role of nitro groups in redox modulation .

Biphenyl Benzamide Derivatives (Compounds 21–26)

  • Structure : Feature methyl or chloro substituents on the benzamide ring and a terminal phenyl group.
  • Key Differences: Lack the iminoacetyl functionality but share the benzamide scaffold.
  • Research Findings: Methyl substituents at the 4-position (e.g., Compound 23) showed weak DNA gyrase inhibition (IC₅₀ >100 μM), suggesting steric hindrance or suboptimal cavity filling in the enzyme’s hydrophobic pocket .

N-(5-Phenylpyridin-2-yl)benzamide (Compound 6)

  • Structure : Combines a benzamide core with a 5-phenylpyridin-2-yl substituent.
  • Key Differences: Replaces the iminoacetyl group with a pyridine ring.
  • Research Findings :
    • Served as a scaffold for allosteric modulators of GPCRs, with modifications (e.g., phenyl urea or cyclohexanecarboxamide) altering binding affinity and selectivity .
    • Substitutions on phenyl rings (Compounds 22–39) via Suzuki coupling improved potency by 10–100-fold, demonstrating the flexibility of benzamide derivatives in drug design .

Functional Group Impact on Bioactivity

Substituent effects on benzamide derivatives are well-documented:

  • Nitro Groups : Enhance redox activity (e.g., ischemia/reperfusion protection in Compound 3) .
  • Methyl/Chloro Substituents : Improve steric complementarity in enzyme pockets but may reduce solubility (e.g., DNA gyrase inhibitors) .

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